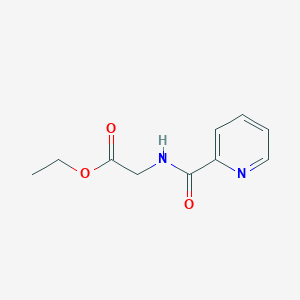

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

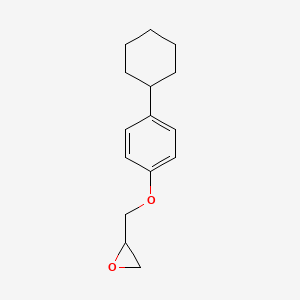

Methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as MBOPC and has a molecular formula of C18H20NO3.

Applications De Recherche Scientifique

Enantioselective Synthesis

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, demonstrates the compound's utility in creating chiral 3-benzylpiperidine backbones. This method is significant for preparing biologically active compounds, employing phase-transfer catalysts under mild conditions with moderate enantioselectivity (Wang, Zhao, Xue, & Chen, 2018).

Chemical Transformations

The compound has been used in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing its versatility in C-H activation and C-C coupling sequences. This transformation is pivotal for modifying carboxylic acids into more complex molecules (Giri et al., 2007).

Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives

Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates have led to the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. These reactions and their stereochemical outcomes are crucial for synthesizing specific 3-azabicyclo structures, highlighting the compound's application in complex molecular architecture development (Vafina et al., 2003).

Intermediate in Synthesis of Jak3 Inhibitor

Another application includes its role as an intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The outlined synthesis process, which starts from 4-methylpyridinium, goes through several steps, including SN2 substitution and borohydride reduction, showcasing the compound's critical role in the pharmaceutical industry (Chen Xin-zhi, 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate involves the reaction of benzylamine with ethyl acetoacetate to form 3-benzyl-4-oxopiperidine-2-carboxylic acid ethyl ester, which is then converted to the target compound through a series of reactions.", "Starting Materials": [ "Benzylamine", "Ethyl acetoacetate", "Sodium ethoxide", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-benzyl-4-oxopiperidine-2-carboxylic acid ethyl ester.", "Step 2: The resulting ester is then hydrolyzed with hydrochloric acid to form 3-benzyl-4-oxopiperidine-2-carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is then reacted with methylamine to form the corresponding amide.", "Step 5: The resulting amide is then quaternized with methyl iodide to form the target compound, methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate.", "Step 6: The final product is purified by recrystallization from ethanol and water." ] } | |

Numéro CAS |

213534-31-7 |

Nom du produit |

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate |

Formule moléculaire |

C14H18NO3+ |

Poids moléculaire |

248.3 g/mol |

Nom IUPAC |

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/p+1/t12-/m1/s1 |

Clé InChI |

PHTILULPLFUXPS-GFCCVEGCSA-O |

SMILES isomérique |

COC(=O)[C@@H]1C[NH+](CCC1=O)CC2=CC=CC=C2 |

SMILES |

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2 |

SMILES canonique |

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)

![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)

![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)